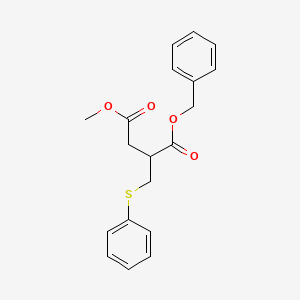
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate is an organic compound with the molecular formula C19H20O4S and a molecular weight of 344.42 g/mol . This compound is a derivative of succinic acid and contains a benzyl group, a methyl group, and a phenylthio group attached to the succinate backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the succinate backbone: This can be achieved by reacting succinic anhydride with benzyl alcohol in the presence of a catalyst.
Introduction of the phenylthio group: This step involves the reaction of the intermediate product with phenylthiol under specific conditions to introduce the phenylthio group.
Methylation: The final step involves the methylation of the intermediate product to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or thiols.
Scientific Research Applications
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate involves its interaction with specific molecular targets. The phenylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
1-Benzyl 4-methyl 2-((phenylthio)methyl)succinate can be compared with other similar compounds, such as:
1-Benzyl 4-methyl succinate: Lacks the phenylthio group, resulting in different chemical and biological properties.
4-Methyl 2-((phenylthio)methyl)succinate:
1-Benzyl 2-((phenylthio)methyl)succinate: Lacks the methyl group, leading to variations in its chemical behavior
These comparisons highlight the uniqueness of this compound, particularly its combination of functional groups that contribute to its diverse applications and reactivity.
Properties
Molecular Formula |
C19H20O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-methyl 2-(phenylsulfanylmethyl)butanedioate |
InChI |
InChI=1S/C19H20O4S/c1-22-18(20)12-16(14-24-17-10-6-3-7-11-17)19(21)23-13-15-8-4-2-5-9-15/h2-11,16H,12-14H2,1H3 |
InChI Key |
WCPPSTFCJRFYEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CSC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















